molecular formula C25H23BrN2O4 B2885355 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide CAS No. 850904-32-4

2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2885355
CAS No.: 850904-32-4
M. Wt: 495.373
InChI Key: XBIRIDCYZWOGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a bromophenyl group, a dihydroisoquinolinone core, and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the 4-bromophenylmethyl intermediate: This can be achieved by reacting 4-bromobenzyl bromide with a suitable nucleophile.

    Synthesis of the dihydroisoquinolinone core: This involves the cyclization of an appropriate precursor, often through a Pictet-Spengler reaction.

    Coupling of the intermediates: The 4-bromophenylmethyl group is then coupled with the dihydroisoquinolinone core under conditions that facilitate the formation of the desired ether linkage.

    Introduction of the methoxyphenylacetamide moiety: This final step typically involves an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and dihydroisoquinolinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to and inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. This can result in therapeutic effects such as anti-inflammatory or anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenylacetic acid
  • 4-bromophenylmethylamine
  • N-(4-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the dihydroisoquinolinone core, in particular, distinguishes it from simpler analogs and contributes to its potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O4/c1-31-20-11-9-19(10-12-20)27-24(29)16-32-23-4-2-3-22-21(23)13-14-28(25(22)30)15-17-5-7-18(26)8-6-17/h2-12H,13-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIRIDCYZWOGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.